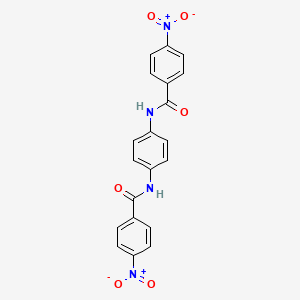

N,N'-(1,4-Phenylene)bis(4-nitrobenzamide)

Overview

Description

Physical And Chemical Properties Analysis

“N,N’-(1,4-Phenylene)bis(4-nitrobenzamide)” is a yellow crystalline solid that is soluble in organic solvents. A related compound, “N,N’-1,4-Phenylenebis(4-aminobenzamide)”, has a density of 1.4±0.1 g/cm3, a boiling point of 481.3±40.0 °C at 760 mmHg, a vapour pressure of 0.0±1.2 mmHg at 25°C, and an enthalpy of vaporization of 74.6±3.0 kJ/mol .Scientific Research Applications

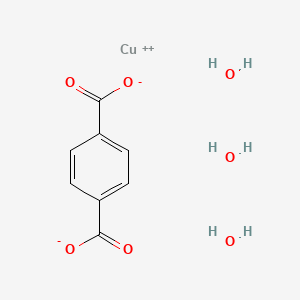

Corrosion Inhibition

N,N'-(1,4-Phenylene)bis(4-nitrobenzamide) derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. Schiff bases derived from similar compounds showed significant corrosion inhibition efficiencies, indicating their potential in industrial applications such as steel pickling, descaling, and oil well acidization. These inhibitors function by adsorbing onto the metal surface, forming a protective layer that reduces corrosion rates. The adherence of these molecules to the metal surface follows the Langmuir adsorption isotherm model, with detailed surface morphology studies supporting their protective action (Singh & Quraishi, 2016).

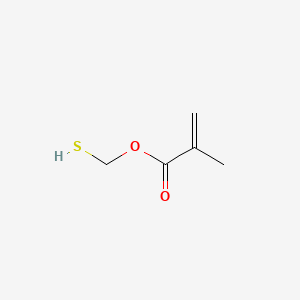

Advanced Polymer Materials

Several studies have focused on synthesizing and characterizing novel polymers incorporating N,N'-(1,4-Phenylene)bis(4-nitrobenzamide) or related structures, highlighting their potential in creating materials with desirable thermal and mechanical properties. For instance, polymers derived from diamines containing sulfone, ether, and amide groups exhibit high thermal stability and enhanced solubility, making them suitable for high-performance applications (Mehdipour-Ataei, Sarrafi, & Hatami, 2004). Similarly, polyimides based on flexible diamines demonstrated noteworthy properties, such as thermal stability and unique structural characteristics, suitable for advanced material applications (Mehdipour-Ataei, Hatami, & Akbarian-Feizi, 2005).

Photoluminescent Materials

The synthesis and characterization of model luminescent compounds, including those based on N,N'-(1,4-Phenylene)bis(4-nitrobenzamide) derivatives, have opened avenues in the development of electroluminescent materials. These compounds, designed for studying structure-property relationships, show promising optical properties, including high fluorescence quantum yields and specific emission wavelengths, making them candidates for use in electroluminescent diodes and other optoelectronic devices (Chaieb et al., 2007).

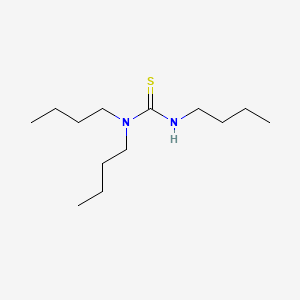

Antibacterial Agents

Research into Schiff base ligands derived from benzothiazole and similar to N,N'-(1,4-Phenylene)bis(4-nitrobenzamide) has shown that these compounds and their lanthanide (III) complexes exhibit significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Propionibacterium acnes. These findings suggest potential applications in developing new antibacterial agents (Mishra et al., 2020).

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided for early discovery researchers . The buyer assumes responsibility to confirm the product’s identity and/or purity .

Mode of Action

Biochemical Pathways

Benzylic compounds are known to react via sn1 or sn2 pathways, depending on their substitution .

Result of Action

properties

IUPAC Name |

4-nitro-N-[4-[(4-nitrobenzoyl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O6/c25-19(13-1-9-17(10-2-13)23(27)28)21-15-5-7-16(8-6-15)22-20(26)14-3-11-18(12-4-14)24(29)30/h1-12H,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYZUPPARJCROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389088 | |

| Record name | N,N'-(1,4-Phenylene)bis(4-nitrobenzamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5922-25-8 | |

| Record name | NSC121836 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(1,4-Phenylene)bis(4-nitrobenzamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Dibromomethylphenoxy)methyl]oxirane](/img/structure/B1608293.png)

![4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1608299.png)

![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[3-(oxiran-2-ylmethoxy)propyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1608305.png)

![3-chloro-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B1608307.png)

![Silane, trimethyl[(phenylsulfonyl)ethynyl]-](/img/structure/B1608310.png)